molecular formula C13H13ClFNO2S B2683096 (1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-45-5

(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B2683096
CAS RN: 1797559-45-5
M. Wt: 301.76
InChI Key: YDXGVCFYXKSVPI-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds, which are commonly used in medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including addiction, depression, and anxiety. 2.1]oct-2-ene.

Scientific Research Applications

Synthesis Methodologies

  • The synthesis of 2-azabicyclo[3.2.1]oct-3-enes demonstrates the versatility of azabicyclo compounds in generating structures with potential pharmacological activities. This process involves reactions with 1,3-diketones or cyclopentadiene, highlighting the compound's role in developing molecules with antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).

Molecular Recognition

  • The complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including 2,3-diazabicyclo[2.2.1]hept-2-ene, reveals the significance of spherical shape complementarity in molecular recognition. This principle underlines the strong binding affinity due to the perfect fit between the guest molecule's spherical shape and the host's conical cavity (Bakirci, Koner, & Nau, 2005).

Biological Activity

  • Carbapenems with a sulfonyl group in the C-6 side chain, synthesized from azabicyclo compounds, showcase the compound's utility in developing antibiotics with significant stability and β-lactamase inhibitory activity. This highlights the role of such structures in creating potent antibacterial agents (Tamura et al., 1987).

  • Fluorazophores based on azo chromophores like 2,3-diazabicyclo[2.2.2]oct-2-ene have been applied in biomolecular and supramolecular kinetic studies. Their long fluorescence lifetimes and quenching upon contact with donors make them suitable for investigating host-guest complexation and polypeptide dynamics (Nau & Wang, 2002).

properties

IUPAC Name

8-(3-chloro-4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO2S/c14-12-8-11(6-7-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXGVCFYXKSVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

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